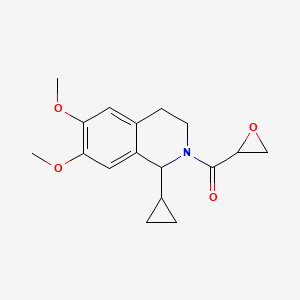

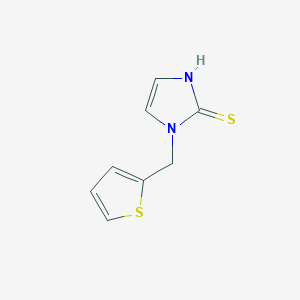

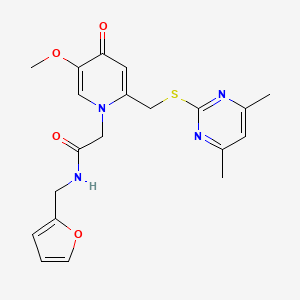

![molecular formula C20H23N3O4S2 B2942575 4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE CAS No. 627832-88-6](/img/structure/B2942575.png)

4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a benzene sulfonyl group, a morpholine ring, a thiophene ring, and an oxazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholin-4-ylpropyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and thiophene rings would add cyclic structure to the molecule, while the oxazole ring would introduce a heterocyclic element .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the amine group could allow for reactions such as acylation or alkylation. The thiophene and oxazole rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with similar structures, such as derivatives of 1,2,4-triazole and oxazolines, have been synthesized and evaluated for their antimicrobial activities. For instance, some novel triazole derivatives have shown good or moderate activities against microorganisms, suggesting that modifications to this core structure can influence antimicrobial potency (Bektaş et al., 2007).

Catalysis in Asymmetric Hydrogenation

Chiral oxazolines and their complexes have found use in asymmetric hydrogenation, a critical process in the production of enantiomerically pure pharmaceuticals. The synthesis of chiral N, P-oxazolines and their application in catalyzing the asymmetric hydrogenation of imines highlight the potential of oxazoline derivatives in catalytic processes (Ezhova et al., 2004).

Dopamine D4 Receptor Ligands

Morpholine and oxazepane derivatives have been synthesized as selective ligands for the dopamine D4 receptor, indicating potential applications in neuropsychiatric disorder treatments. These findings suggest that incorporating morpholine into complex molecules can target specific biological receptors, offering insights into designing compounds with neuropsychiatric therapeutic potential (Audouze et al., 2004).

N-tert-Butoxycarbonyl (Boc) Amination

The directed introduction of N-Boc protected amino groups into thiophene and benzene nuclei through N-tert-Butoxycarbonyl azide (BocN3) showcases the compound's potential in synthetic organic chemistry, especially in the synthesis of protected amines for further chemical transformations (Wippich et al., 2016).

Vibrational and Visible Spectra Analysis

DFT and ab initio calculations have been used to analyze the vibrational frequencies and visible spectra of derivatives of aminoazo-benzenesulfonyl azides, pointing to applications in materials science, especially in developing compounds with specific optical properties (Dabbagh et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c24-29(25,16-6-2-1-3-7-16)20-19(27-18(22-20)17-8-4-15-28-17)21-9-5-10-23-11-13-26-14-12-23/h1-4,6-8,15,21H,5,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMFGYJAKAQQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

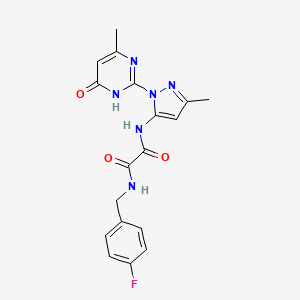

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)

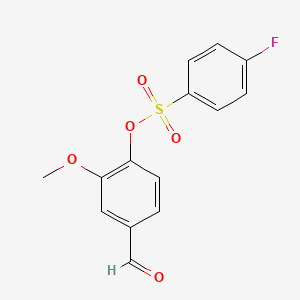

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)

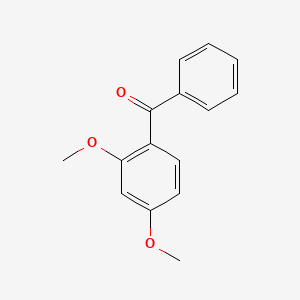

![ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2942497.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)